molecular formula C7H14ClNO2S B2700481 N-(cyclopropylmethyl)-N-propylsulfamoyl chloride CAS No. 926207-59-2

N-(cyclopropylmethyl)-N-propylsulfamoyl chloride

Cat. No.: B2700481
CAS No.: 926207-59-2
M. Wt: 211.7
InChI Key: VNMZLVZGYUDHPJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopropylmethyl(propyl)sulfamoyl chloride typically involves the reaction of cyclopropylmethylamine with propylsulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the mixture is stirred at low temperatures to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of cyclopropylmethyl(propyl)sulfamoyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-(cyclopropylmethyl)-N-propylsulfamoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .

Scientific Research Applications

N-(cyclopropylmethyl)-N-propylsulfamoyl chloride is widely used in scientific research, particularly in:

Mechanism of Action

The mechanism by which cyclopropylmethyl(propyl)sulfamoyl chloride exerts its effects involves the formation of covalent bonds with target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide bonds with nucleophilic groups in proteins and other biomolecules. This reactivity makes it a valuable tool in biochemical research for modifying and studying proteins .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropylmethylsulfonyl chloride
  • Propylsulfonyl chloride
  • Cyclopropylmethylamine

Uniqueness

N-(cyclopropylmethyl)-N-propylsulfamoyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where precise modification of biomolecules is required .

Properties

IUPAC Name

N-(cyclopropylmethyl)-N-propylsulfamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14ClNO2S/c1-2-5-9(12(8,10)11)6-7-3-4-7/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMZLVZGYUDHPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1CC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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